molecular formula C23H27N3O3 B12318213 tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B12318213
M. Wt: 393.5 g/mol
InChI Key: FLJWXJFCRUMLMM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a cyano group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate typically involves multiple steps, including amidation, reduction, and esterification. One common method starts with the reaction of a primary nitroalkane with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl carbamate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds .

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can act as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific enzymes or receptors .

Industry

Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(1-cyano-1-methylethyl)carbamate: Similar in structure but with a different alkyl group.

    tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Contains a hydroxyl group instead of a cyano group.

    tert-Butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate: Similar but with a different substitution pattern.

Uniqueness

The uniqueness of tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWXJFCRUMLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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